molecular formula C11H17N B3268874 3-Methyl-3-phenylbutan-2-amine CAS No. 49834-03-9

3-Methyl-3-phenylbutan-2-amine

Cat. No.: B3268874
CAS No.: 49834-03-9
M. Wt: 163.26 g/mol
InChI Key: HVPWOEYQHJCIKP-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutan-2-amine (CAS RN: 49834-03-9, PubChem CID: 20975781) is an organic compound with the molecular formula C11H17N and an average mass of 163.264 Da . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Research indicates that compounds with this core structure, specifically 3-methyl-1-phenylbutan-2-amine, have been investigated as mebeverine precursors and evaluated for potential antispasmodic activity . One study identified a leader compound from this class that acts through Ca2+ channel regulation and Ca2+ influx modulation, resulting in a significant change in the bioelectrical activity of smooth muscle cells . This mechanism suggests potential research value for this class of compounds in models of irritable bowel syndrome (IBS) and other gastrointestinal disorders, positioning it as a candidate for orally active long-term therapy research . The structural features of this amine make it a subject of interest in medicinal chemistry for the synthesis and biological evaluation of novel molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPWOEYQHJCIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 3 Phenylbutan 2 Amine and Its Stereoisomers

Chemo-Catalytic Approaches

Chemo-catalytic methods provide a robust and versatile toolkit for the synthesis of complex amines. These approaches often involve the use of metal catalysts and stoichiometric reagents to achieve desired chemical transformations, including the formation of chiral centers with high selectivity.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched compounds by adding hydrogen across a double bond with the help of a chiral catalyst. wikipedia.org For the synthesis of 3-methyl-3-phenylbutan-2-amine, this strategy would typically involve the asymmetric hydrogenation of a corresponding imine or enamine precursor. The key to this method is the use of a transition metal complex, often based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand. wikipedia.orgresearchgate.net

While specific studies on the asymmetric hydrogenation to yield this compound are not extensively detailed in the reviewed literature, the principles can be applied from syntheses of structurally similar amines. The process generally involves the reduction of an imine formed from 3-methyl-3-phenyl-2-butanone. The choice of chiral phosphine (B1218219) ligands, such as those from the BINAP family, is crucial for inducing high enantioselectivity.

Table 1: Representative Catalysts in Asymmetric Hydrogenation of C=N Bonds

Catalyst System Substrate Type Typical Enantiomeric Excess (ee)
Rh(I)-DIPAMP Enamides >95%
Ru(II)-BINAP Aromatic Ketones >98%

Reductive Amination Strategies

Reductive amination is one of the most widely used methods for synthesizing amines in the pharmaceutical industry. researchgate.netmdpi.com This one-pot reaction involves the condensation of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. organic-chemistry.org

The synthesis of this compound via this route starts with the precursor ketone, 3-methyl-3-phenylbutan-2-one (B3057142). nih.gov This ketone reacts with an ammonia (B1221849) source to form the corresponding imine. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the last being particularly effective for its mildness and broad functional group tolerance. mdpi.compurdue.edu For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas over catalysts like palladium on carbon (Pd/C) or Raney Nickel is often preferred. researchgate.net

Key steps in the reductive amination of 3-methyl-3-phenylbutan-2-one:

Imine Formation: The carbonyl group of the ketone reacts with ammonia to form a transient iminium ion.

Reduction: A hydride reagent or catalytic hydrogenation reduces the C=N double bond of the iminium ion to form the amine.

The Leuckart reaction and its variations, which use formic acid or its derivatives as both the reducing agent and the ammonia source (via ammonium (B1175870) formate), represent a classic method for reductive amination. mdpi.com

Grignard Reactions in Related Syntheses

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds. While not a direct method for producing the final amine, they are instrumental in creating the necessary carbon skeleton of precursors. For instance, a Grignard reagent can be used to synthesize the ketone precursor, 3-methyl-3-phenylbutan-2-one.

In syntheses of related structures, Grignard reagents have been employed in multi-step sequences. For example, the synthesis of 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the drug Repaglinide, involves a Grignard reaction as a key step to build the initial carbon framework. researchgate.net Similarly, the synthesis of 3-methyl-1-phenylbutan-2-amine can be achieved through the reaction of an aliphatic nitrile with a Grignard reagent. biosynth.com This highlights the versatility of organometallic reagents in constructing the molecular backbone required for subsequent amination steps.

Other Chemical Transformation Routes

Beyond the primary methods, other chemical transformations can be employed to synthesize aliphatic amines. Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical approach. acs.org Transition-metal catalysts are typically required to facilitate this reaction, which can be applied to unfunctionalized alkenes to form secondary or tertiary amines. acs.org

Additionally, multi-step synthetic sequences involving functional group interconversions are common. For example, an alcohol precursor could be converted to a good leaving group (like a tosylate or halide), followed by nucleophilic substitution with an amine source, such as ammonia or an azide (B81097) followed by reduction. These classical approaches offer flexibility in designing synthetic pathways to complex amine targets.

Biocatalytic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional stereo-, regio-, and chemo-selectivity under mild reaction conditions. This approach is increasingly favored as a green alternative to traditional chemical methods.

ω-Transaminase-Mediated Enantioselective Synthesis

Omega-transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. acs.org They are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones, making them ideal for producing enantiomerically pure pharmaceuticals. mdpi.comnih.gov

The synthesis of a specific stereoisomer of this compound can be achieved by reacting the prochiral ketone, 3-methyl-3-phenylbutan-2-one, with a suitable amine donor (e.g., isopropylamine (B41738) or L-alanine) in the presence of an (R)- or (S)-selective ω-transaminase. researchgate.net

Reaction Scheme: 3-methyl-3-phenylbutan-2-one + Amine Donor ⇌ (R)- or (S)-3-methyl-3-phenylbutan-2-amine + Ketone Byproduct

A significant challenge in ω-TA-catalyzed reactions is the often-unfavorable reaction equilibrium. researchgate.net To drive the reaction towards the product, various strategies are employed, such as using a large excess of the amine donor or removing the ketone byproduct as it forms. mdpi.com The substrate scope of ω-TAs can be a limitation, as the active site of the enzyme is composed of distinct large and small binding pockets, which may pose challenges for bulky substrates like 3-methyl-3-phenylbutan-2-one. mdpi.com However, protein engineering and directed evolution techniques are continuously being used to develop novel transaminases with broader substrate scopes and improved stability. researchgate.netmdpi.com

Table 2: Performance of ω-Transaminases in the Synthesis of Structurally Related Amines

Enzyme Source Substrate Amine Donor Conversion Enantiomeric Excess (ee)
Arthrobacter sp. (ArR-TA) 1-phenylpropan-2-one Isopropylamine 88-89% >99% (R) nih.gov
Marine Bacterium (TR8) Bulky fluorinated ketone Isopropylamine - High researchgate.net

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are among the most common enzymes used for this purpose due to their stability, broad substrate scope, and commercial availability. researchgate.net The principle of EKR for amines involves the enzyme-catalyzed acylation of one enantiomer at a significantly faster rate than the other, allowing for the separation of the unreacted amine from its acylated counterpart.

Candida antarctica lipase (B570770) B (CAL-B) is a frequently employed biocatalyst for the kinetic resolution of various phenylethylamines and related structures. researchgate.net In a typical resolution, the racemic amine is reacted with an acyl donor, such as ethyl methoxyacetate, in an organic solvent. The lipase selectively catalyzes the formation of an amide from one of the amine's enantiomers, leaving the other enantiomer unreacted. At approximately 50% conversion, one can ideally obtain the unreacted amine and the acylated amine in high enantiomeric excess (ee). mdpi.com

The choice of acyl donor and enzyme is critical for the efficiency of the resolution. For instance, studies on structurally similar amines have demonstrated that CAL-B provides excellent enantiomeric purity. researchgate.net

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Amines

EnzymeAcyl DonorConversion (%)Substrate ee (%)Product ee (%)Enantiomeric Ratio (E)
CAL-BEthyl Methoxyacetate50>99>99>200
Lipase PSVinyl Acetate489498~150
Lipase from B. cepaciaVinyl Acetate~509498>200

Data is representative of resolutions for structurally similar amines and illustrates typical outcomes. researchgate.netmdpi.commdpi.com

Multi-Enzyme Cascade Systems

Multi-enzyme cascade systems offer an elegant approach for the asymmetric synthesis of chiral amines by performing multiple reaction steps in a single pot. nih.govrsc.org This strategy minimizes waste, reduces the need for intermediate purification steps, and can overcome unfavorable thermodynamic equilibria. polimi.itresearchgate.net

A prominent example applicable to the synthesis of chiral amines is a two-enzyme cascade involving a transaminase (TA) and a secondary enzyme to remove a reaction byproduct. mdpi.com Transaminases catalyze the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to a prochiral ketone precursor (e.g., 3-methyl-3-phenylbutan-2-one). nih.govdiva-portal.org However, the reaction equilibrium often disfavors product formation. researchgate.netmdpi.com

To drive the reaction forward, a second enzyme, such as pyruvate (B1213749) decarboxylase (PDC), can be coupled with the transaminase. researchgate.netmdpi.com When L-alanine is used as the amino donor, the byproduct is pyruvate. PDC efficiently converts this pyruvate into acetaldehyde (B116499) and carbon dioxide. mdpi.com The removal of pyruvate shifts the equilibrium towards the formation of the desired chiral amine, enabling high conversion and yield. researchgate.netmdpi.com Studies on the synthesis of the analogous compound 3-amino-1-phenylbutane using transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) coupled with PDC have shown a dramatic enhancement in product synthesis compared to using the transaminase alone. mdpi.com

Table 2: Comparison of Single vs. Multi-Enzyme Systems for Amine Synthesis

SystemKey EnzymesPurposeTypical Yield (%)Typical ee (%)
Single EnzymeTransaminase (TA)Asymmetric amination of ketone<10>90
Multi-Enzyme CascadeTA + Pyruvate Decarboxylase (PDC)Equilibrium shift by byproduct removal>60~90

Data based on the synthesis of 3-amino-1-phenylbutane, a structural analog. researchgate.netmdpi.com

Chiral Resolution Techniques

The formation of diastereomeric salts is a classical and industrially scalable method for resolving racemic amines. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. researchgate.net

This difference in solubility allows for their separation by fractional crystallization. researchgate.net Common resolving agents for amines include tartaric acid, (R)-N-acetylphenylglycine, and other N-protected amino acids. researchgate.net The choice of solvent is paramount, as it dictates the solubility of the diastereomeric salts. A suitable solvent will maximize the solubility difference, allowing one diastereomer to crystallize selectively from the solution while the other remains dissolved. The crystallized salt can then be isolated, and the chiral amine can be recovered by treatment with a base.

Chromatographic methods provide a powerful analytical and preparative tool for separating the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. For the separation of amines, CSPs based on cyclodextrin (B1172386) derivatives, such as heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin, are often effective in GC analysis. researchgate.net In HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used. The choice of mobile phase, often a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency, selectivity, and rate of both synthetic and resolution processes are highly dependent on reaction conditions, particularly the solvent and temperature. researchgate.net

In enzymatic resolutions, the solvent can influence enzyme activity and stability. Organic solvents like tert-butyl methyl ether (tBuOMe) or diisopropyl ether (DIPE) are commonly used for lipase-catalyzed reactions. mdpi.commdpi.com Temperature is another critical parameter. While higher temperatures can increase reaction rates, they may also negatively impact enzyme stability and enantioselectivity. nih.gov For many lipase-catalyzed resolutions, temperatures between 25 °C and 50 °C are optimal. mdpi.com As shown in studies on related compounds, increasing the temperature can significantly reduce the time required to reach optimal conversion and enantiomeric excess. mdpi.com

For multi-enzyme cascade systems operating in aqueous media, pH and buffer concentration are as critical as temperature. polimi.itdiva-portal.org The optimal pH is a compromise that ensures the stability and activity of all enzymes in the cascade. For the TA-PDC system, a pH of 7.5 and a temperature of 30 °C have been found to be effective for synthesizing analogous amines. researchgate.netmdpi.com

In diastereomeric salt formation, the temperature regime during crystallization directly affects the yield and purity of the diastereomeric salt. Cooling protocols are carefully designed to control the rate of crystallization and prevent the co-precipitation of the more soluble diastereomer. researchgate.net The choice of solvent is arguably the most critical factor, with alcohols such as isopropanol, ethanol, and methanol, or their mixtures with other solvents, being commonly employed to fine-tune the solubility properties of the salts. researchgate.net

Table 3: Effect of Temperature on Enzymatic Kinetic Resolution Time

Temperature (°C)Optimal Reaction Time (h)Conversion (%)Product ee (%)
252450>99
351650>99
401250>99
501249>99

Data adapted from the kinetic resolution of a structural analog, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. mdpi.com

Catalyst Development and Loading

Information regarding the specific development of catalysts or their loading concentrations for the synthesis of this compound is not available in the reviewed literature.

Continuous Flow Reactor Applications

There are no specific applications of continuous flow reactors for the synthesis of this compound detailed in the available research.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Phenylbutan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 3-Methyl-3-phenylbutan-2-amine confers nucleophilic properties, making it reactive towards a variety of electrophiles.

The reaction of this compound with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org In this type of reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to displace the halide leaving group. wikipedia.org

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with the alkyl halide to form a tertiary amine. This process can continue to yield a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine.

Table 1: Proposed Alkylation Reactions of this compound An interactive data table based on the data in the text.

Reactant 1 Reactant 2 Product(s) Reaction Type
This compound Methyl Iodide (CH₃I) N-methyl-3-methyl-3-phenylbutan-2-amine, Di- and Tri-methylated products Nucleophilic Substitution (Alkylation)
This compound Ethyl Bromide (CH₃CH₂Br) N-ethyl-3-methyl-3-phenylbutan-2-amine, Further alkylated products Nucleophilic Substitution (Alkylation)

This compound readily reacts with acylating agents, such as acid chlorides or acid anhydrides, to form N-substituted amides. This reaction, known as acylation, involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

For example, the reaction with acetyl chloride in the presence of a weak base (to neutralize the HCl byproduct) would yield N-(3-methyl-3-phenylbutan-2-yl)acetamide.

Transformations Involving Related Carbonyl Precursors and Derivatives

The synthesis and modification of the this compound structure often involve reactions of related carbonyl compounds and halogenated analogues.

A primary synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 3-methyl-3-phenylbutan-2-one (B3057142). masterorganicchemistry.com This highly versatile method involves two main steps:

Imine Formation: The ketone reacts with ammonia (B1221849) in a condensation reaction to form an intermediate imine.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the primary amine. masterorganicchemistry.com

Various reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

Table 2: Key Components in the Reductive Amination Synthesis An interactive data table based on the data in the text.

Role Compound Name Formula Key Function
Ketone Precursor 3-methyl-3-phenylbutan-2-one C₁₁H₁₄O Provides the carbon skeleton
Nitrogen Source Ammonia NH₃ Reacts with the ketone to form an imine
Reducing Agent Sodium Cyanoborohydride NaBH₃CN Reduces the imine intermediate to the amine

While specific studies on the oxidation of this compound are not prevalent, the structural features of the molecule suggest potential sites for oxidation. The carbon atom attached to the phenyl group (the benzylic position) is typically susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Under controlled oxidation conditions, this could potentially lead to the formation of an alcohol or ketone at this position, although the presence of the amine group would likely necessitate a protecting group strategy to prevent its oxidation.

Transformations involving halogenated analogues of the parent alkane, such as 2-bromo-3-methyl-3-phenylbutane, are governed by the principles of nucleophilic substitution. askfilo.com As a secondary alkyl halide, this compound can undergo substitution via either an S_N1 or S_N2 mechanism, depending on the reaction conditions. learncbse.inbyjus.com

S_N2 Mechanism: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.

S_N1 Mechanism: Favored by weak nucleophiles and polar protic solvents. This pathway proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically resulting in a racemic mixture of products. learncbse.in

The choice of nucleophile and solvent can thus be used to direct the reaction towards a desired product, such as the synthesis of the target amine from its halogenated precursor using ammonia as the nucleophile.

Table 3: Comparison of Substitution Pathways for 2-bromo-3-methyl-3-phenylbutane An interactive data table based on the data in the text.

Feature S_N1 Pathway S_N2 Pathway
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, OH⁻)
Solvent Polar Protic (e.g., ethanol) Polar Aprotic (e.g., acetone)
Intermediate Carbocation None (concerted mechanism)
Stereochemistry Racemization Inversion of configuration

Participation in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are powerful tools in organic synthesis. The primary amine group in this compound makes it a suitable candidate for participation in several named MCRs, most notably the Ugi and Mannich reactions.

In the context of the Ugi four-component condensation (U-4CC) , a primary amine reacts with a ketone or aldehyde, an isocyanide, and a carboxylic acid to yield an α-acylamino amide derivative. organic-chemistry.org The reaction is initiated by the formation of a Schiff base or imine from the amine and the carbonyl compound. While there is a lack of specific literature detailing the use of this compound in Ugi reactions, its structural features suggest that it would readily form the necessary imine intermediate. The significant steric bulk surrounding the amine, however, may influence the rate of both imine formation and the subsequent nucleophilic attack by the isocyanide and carboxylic acid. It is conceivable that harsher reaction conditions might be required to overcome the steric hindrance.

The Mannich reaction is another fundamental three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.org This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. The initial step involves the formation of an iminium ion from the amine and the aldehyde. Given its primary amine functionality, this compound is expected to form the corresponding iminium ion, which would then be susceptible to attack by the enol form of the third component. The steric environment of the amine could play a role in the stability and reactivity of the iminium ion intermediate.

Multicomponent Reaction Amine Component Carbonyl Component Third Component Fourth Component Potential Product Type
Ugi ReactionThis compoundBenzaldehydetert-Butyl isocyanideAcetic acidα-Acylamino amide
Mannich ReactionThis compoundFormaldehydeAcetone-β-Amino ketone

This table presents hypothetical reaction components based on the general principles of the Ugi and Mannich reactions.

Stereochemical Influence on Reaction Outcomes

The stereochemistry of this compound is a critical factor that is expected to exert significant control over the stereochemical outcome of reactions in which it participates. The molecule possesses two chiral centers, at C2 and C3. The presence of a bulky tert-butyl-like group (a methyl and a phenyl group on the same carbon) adjacent to the amine-bearing stereocenter creates a highly constrained chiral environment.

In multicomponent reactions that generate new stereocenters, the inherent chirality of this compound can act as a chiral auxiliary, directing the facial selectivity of approaching reagents. For instance, in a potential Ugi reaction, the formation of the new stereocenter at the α-carbon of the resulting amino acid derivative would be influenced by the steric demands of the substituents on the amine. The bulky 3-methyl-3-phenylbutyl group would likely block one face of the intermediate imine, leading to a preferential attack of the isocyanide from the less hindered face. This would result in a diastereoselective synthesis of the Ugi product. nih.gov

Successful examples of diastereoselective Ugi reactions have been reported using other chiral amines, where the stereocenter on the amine effectively controls the stereochemistry of the newly formed center. nih.gov The degree of diastereoselectivity is often correlated with the steric bulk of the chiral amine. Given the significant steric hindrance of this compound, it is reasonable to predict a high level of diastereoselectivity in such reactions.

Similarly, in a Mannich reaction, the attack of the enol or enolate on the iminium ion derived from this compound would be subject to stereochemical control. The bulky substituent would likely favor one transition state over the other, leading to the preferential formation of one diastereomer of the Mannich base.

The table below illustrates the expected stereochemical outcome in a hypothetical diastereoselective Ugi reaction, based on principles observed with other bulky chiral amines.

Reactants Chiral Amine Aldehyde Isocyanide Carboxylic Acid Expected Outcome Predicted Diastereomeric Ratio (d.r.)
Hypothetical Ugi Reaction(2R,3R)-3-Methyl-3-phenylbutan-2-amineIsobutyraldehydeCyclohexyl isocyanideBenzoic AcidDiastereomer A + Diastereomer BHigh (e.g., >90:10)

This table is a hypothetical representation of the expected diastereoselectivity based on the steric properties of the amine and general principles of asymmetric multicomponent reactions.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 3 Phenylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural assessment of 3-Methyl-3-phenylbutan-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) for this compound are outlined in the table below. The phenyl group protons are expected to appear in the aromatic region (typically 7.0-7.5 ppm). The methine proton adjacent to the amine group and the other methine proton would likely have distinct chemical shifts. The methyl groups will also exhibit unique signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl H~7.2-7.4Multiplet5H
CH-N~3.0-3.5Quartet1H
C(CH₃)₂-CH~2.5-3.0Multiplet1H
CH-CH₃~1.1-1.3Doublet3H
C(CH₃)₂~1.0-1.2Singlet6H
NH₂~1.5-2.5Broad Singlet2H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted chemical shifts for the carbon atoms in this compound are presented in the following table. The carbons of the phenyl ring would resonate in the downfield region (125-150 ppm). The carbon atom attached to the nitrogen (C-N) and the quaternary carbon would also have characteristic shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl C (quaternary)~145-150
Phenyl C-H~125-130
C-N~50-60
C(CH₃)₂~35-45
CH-CH₃~45-55
CH-CH₃~15-25
C(CH₃)₂~20-30

Two-Dimensional NMR (COSY, HSQC)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the methine proton adjacent to the amine and the methyl protons of that ethylamine (B1201723) fragment. Similarly, coupling would be observed between the other methine proton and the adjacent methyl and phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, confirming the assignments made from the 1D spectra.

Application of Chiral Derivatizing Agents

As this compound is a chiral molecule, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) can be used to distinguish between its enantiomers. acs.orgresearchgate.netnih.govresearchgate.net CDAs are chiral molecules that react with the amine to form diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra.

Commonly used CDAs for primary amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, or chiral isocyanates. rsc.org Upon reaction with this compound, the resulting diastereomeric amides or ureas would exhibit separate signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the molecular formula as C₁₁H₁₇N.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral losses. A common fragmentation pathway for amines is the alpha-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
105[C₆H₅C(CH₃)₂]⁺
58[CH(CH₃)NH₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimentally obtained Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound have been found in the reviewed literature.

While general principles of spectroscopy can predict the expected regions of absorption for the functional groups present in the molecule (such as N-H stretching and bending vibrations for the amine group, C-H vibrations for the alkyl and phenyl groups, and C=C stretching for the aromatic ring in IR spectroscopy, as well as π → π* transitions for the phenyl group in UV-Vis spectroscopy), specific data from experimental measurements on this compound are not available for reporting. Therefore, a data table of characteristic absorption bands cannot be generated.

X-ray Crystallography for Solid-State Structure Analysis

A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, there is no published information regarding its solid-state structure.

Inter- and Intramolecular Interactions

A detailed analysis of the inter- and intramolecular interactions, such as hydrogen bonding involving the amine group or other weak interactions that govern the crystal structure, is not possible without experimental crystallographic data.

Computational and Theoretical Chemistry Studies on 3 Methyl 3 Phenylbutan 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure of a molecule, from which numerous properties can be derived. These calculations solve approximations of the Schrödinger equation to find the energy and wavefunction of the molecule. Properties such as the topological polar surface area (TPSA), partition coefficient (LogP), and hydrogen bonding capabilities are direct outcomes of understanding the molecule's electronic and spatial arrangement.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable metric in medicinal chemistry for predicting the ability of a compound to permeate cell membranes. A lower TPSA is generally associated with better penetration of the blood-brain barrier. The TPSA for 3-Methyl-3-phenylbutan-2-amine is determined by the contribution of its primary amine group (-NH2). The calculation involves summing the surface contributions of the nitrogen atom and its attached hydrogen atoms. For comparison, a structurally related secondary amine, N-methyl-3-phenylbutan-2-amine, has a computed TPSA of 12 Ų. nih.gov The primary amine in this compound would be expected to result in a larger TPSA value due to the presence of an additional polar hydrogen atom. For instance, the isomeric primary amine, 3-Methyl-3-phenylbutan-1-amine, has a calculated TPSA of 26 Ų.

Table 1: Predicted TPSA and Related Parameters

Descriptor Predicted Value/Characteristic Significance
TPSA Estimated to be approx. 26 Ų Predicts cell membrane permeability and bioavailability.

| Polar Atoms | Nitrogen, two attached Hydrogens | Primary contributors to the TPSA value. |

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. It is a critical parameter for predicting a drug's absorption and distribution. XLogP3 is a commonly used computational method to estimate this value. For the related compound N-methyl-3-phenylbutan-2-amine, the XLogP3-AA value is calculated to be 2.5, suggesting moderate lipophilicity. nih.gov

Hydrogen bonding descriptors quantify a molecule's ability to act as a hydrogen bond donor or acceptor, which influences its solubility and binding interactions. This compound contains one primary amine group. The nitrogen atom can act as a hydrogen bond acceptor, and the two hydrogen atoms attached to it can act as hydrogen bond donors.

Table 2: Predicted Lipophilicity and Hydrogen Bonding Descriptors

Descriptor Predicted Value Method/Basis
XLogP3-AA ~2.5 (by analogy) Based on the value for N-methyl-3-phenylbutan-2-amine. nih.gov
Hydrogen Bond Donor Count 2 From the primary amine (-NH2) group.

| Hydrogen Bond Acceptor Count | 1 | From the nitrogen atom in the amine group. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation about its single bonds. These analyses are crucial for understanding how a molecule's shape influences its activity and interactions. For phenethylamine (B48288) derivatives like this compound, the key rotational bonds determine the orientation of the amino group relative to the phenyl ring.

Computational studies on phenethylamines show that they generally prefer one of two stable conformations: a folded (or gauche) form, where the amino group is oriented towards the phenyl ring, or an extended (or anti/trans) form, where it is directed away. acs.orgnottingham.edu.my The folded conformation is often stabilized by a favorable intramolecular interaction between the amine group and the aromatic ring. acs.org The relative stability of these conformers, which constitutes the molecule's energy landscape, is influenced by factors such as the molecule's charge state and the surrounding solvent. In aqueous solutions, the extended conformation is often favored for protonated amines. nottingham.edu.my The presence of methyl groups on the butane (B89635) chain of this compound introduces steric constraints that would further influence the potential energy surface and the barriers to rotation between different conformers.

Prediction and Calculation of Physicochemical Parameters

Beyond molecular properties, computational methods are used to predict key physicochemical parameters that dictate a compound's behavior in different environments. These include its acidity or basicity (pKa) and its size and shape in the gas phase (Collision Cross-Section).

The dissociation constant (pKa) is a measure of the acidity of a compound. For an amine like this compound, the pKa value refers to its conjugate acid (R-NH3+). This value indicates the pH at which the amine is 50% protonated and 50% in its neutral form. The basicity of the amine group is influenced by its electronic environment. Alkylamines typically have pKa values for their conjugate acids in the range of 9 to 11. Predicting pKa values can be achieved through various computational models, including those based on group-additivity or more complex quantum mechanical calculations. proquest.com Given its structure as a primary alkylamine, the pKa of the conjugate acid of this compound is expected to fall within this typical range.

Table 3: Predicted Dissociation Constant (pKa)

Parameter Predicted Value Significance

| pKa (Conjugate Acid) | ~9.0 - 11.0 | Determines the charge state of the molecule at a given pH. |

The Collision Cross-Section (CCS) is a measure of the size and shape of an ion in the gas phase, typically measured in square angstroms (Ų). It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their mobility through a buffer gas. nih.gov The CCS value is determined by the ion's three-dimensional structure. Computational methods and machine learning models can predict CCS values based on a molecule's structure, which aids in the identification of unknown compounds. mdpi.com For this compound, the CCS would be calculated for its protonated form ([M+H]+). The predicted value would reflect the rotationally averaged surface area of its most stable gas-phase conformation.

Table 4: Predicted Collision Cross-Section (CCS) Parameters

Adduct Predicted Parameter Significance

| [M+H]+ | Molecule-specific value (Ų) | A physical descriptor reflecting ion size and shape in the gas phase, useful for analytical identification. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can construct a detailed potential energy surface that governs a reaction's progress. This theoretical approach allows for the investigation of reaction kinetics and mechanisms that can be difficult to probe experimentally. colab.ws

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to study various potential reactions, for instance, its metabolism or synthetic derivatization. A typical computational study to elucidate a reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s) (e.g., this compound and another reacting species), potential intermediates, and the final product(s) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for each step of the proposed reaction. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state correctly connects the reactant and product of a particular step. colab.ws

For example, in studying the reaction of a phenyl radical with propyne, researchers used high-level quantum chemical calculations to determine that the preferred pathway was the addition of the radical to the terminal carbon atom. colab.ws Similarly, for this compound, computational modeling could predict the most likely sites of metabolic attack (e.g., N-dealkylation or aromatic hydroxylation) by calculating the energy barriers for each potential pathway.

The table below illustrates hypothetical energy data that could be generated from a computational study of a reaction involving an amine, showcasing how theoretical calculations provide quantitative insights into reaction kinetics.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at their lowest energy state.
Transition State 1+25.4Energy barrier for the first step of the reaction.
Intermediate-5.2A stable species formed during the reaction.
Transition State 2+15.8Energy barrier for the second step of the reaction.
Products-12.7Final products at their lowest energy state.

This is an interactive data table based on hypothetical data.

Studies on Protonation Order in Related Amines

The basicity of an amine, and thus its protonation behavior, is a fundamental property that dictates its interaction with other molecules, particularly in biological systems. The nitrogen atom in this compound possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton (H⁺). Computational chemistry offers robust methods for predicting the proton affinity (PA) and gas-phase basicity (GB) of molecules, as well as calculating pKa values in solution.

The protonation of amines is influenced by several factors:

Inductive Effects: Electron-donating groups, such as the alkyl groups (methyl and tert-butyl substitute) attached to the ethylamine (B1201723) backbone of this compound, increase the electron density on the nitrogen atom, thereby enhancing its basicity.

Steric Hindrance: Bulky groups surrounding the nitrogen atom can impede the approach of a proton and also hinder the solvation of the resulting protonated ammonium (B1175870) ion, which can decrease basicity.

Solvation Effects: In solution, the stability of the protonated amine (the conjugate acid) is significantly affected by its interaction with solvent molecules. Primary (RNH₃⁺), secondary (R₂NH₂⁺), and tertiary (R₃NH⁺) ammonium ions are stabilized by hydrogen bonding with water, with stabilization generally decreasing as the number of alkyl groups increases.

Computational studies on various amines have demonstrated how these factors collectively determine the protonation order. For instance, ab initio calculations have been used to determine the preferred site of protonation in molecules with multiple potential basic sites, such as N-nitrosoamines, revealing that substituent effects can shift the protonation from the nitrogen to an oxygen atom. While this compound has only one primary basic site (the amine nitrogen), computational models can precisely quantify the impact of its specific alkyl and phenyl substituents on its basicity compared to other phenethylamines.

Methods like DFT, often combined with continuum solvation models (like the Polarizable Continuum Model, PCM), can calculate the free energy change of the protonation reaction in solution, which is then used to predict pKa values.

The following table presents a comparative analysis of computationally derived gas-phase basicity for a series of related amines to illustrate substituent effects.

CompoundGas-Phase Basicity (GB) at 298 K (kJ/mol)
Ammonia (B1221849)819.2
Methylamine865.5
Ethylamine883.1
Aniline (B41778)843.5

This is an interactive data table based on representative literature values.

These values show that alkyl groups increase basicity compared to ammonia, while the phenyl group in aniline decreases basicity due to the delocalization of the nitrogen's lone pair into the aromatic ring. For this compound, one would expect its basicity to be influenced by the electron-donating alkyl groups, making it a relatively strong base.

Applications of 3 Methyl 3 Phenylbutan 2 Amine in Organic Synthesis Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. These amines can be incorporated into a target molecule, transferring their inherent chirality to the new structure. While direct and extensive research on 3-Methyl-3-phenylbutan-2-amine as a chiral building block is not widely documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this role.

The presence of a chiral center and a sterically demanding substituent in this compound makes it an attractive candidate for use as a chiral auxiliary. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved from the molecule. The bulky 3-methyl-3-phenylbutyl group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thus leading to a high degree of stereoselectivity.

Utility as a Chiral Resolving Agent

One of the most well-documented applications analogous to this compound is the use of the structurally similar (S)-3-methyl-2-phenylbutylamine as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. This is often achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional methods such as crystallization or chromatography.

(S)-3-methyl-2-phenylbutylamine has proven to be highly effective in the resolution of various racemic carboxylic acids through the formation of diastereomeric salts. Research has demonstrated its successful application in separating commercially important non-steroidal anti-inflammatory drugs (NSAIDs) and key pharmaceutical intermediates. The efficiency of the resolution process is highlighted by the high enantiomeric excess (ee) achieved for the desired enantiomers.

Racemic Carboxylic Acid Resolved Enantiomer Enantiomeric Excess (ee) Yield
Ibuprofen (S)-Ibuprofen 98.7% 39.8%
Ketoprofen (S)-Ketoprofen 99.4% 36.7%
Naproxen (S)-Naproxen 99.2% 35.1%
2-Hydroxy-4-phenylbutanoic acid (R)-2-Hydroxy-4-phenylbutanoic acid 99% 34.4%
2-Benzylsuccinic acid (S)-2-Benzylsuccinic acid 99% 32.2%

Table 1: Resolution of Racemic Carboxylic Acids using (S)-3-methyl-2-phenylbutylamine.

The high enantiomeric excesses obtained underscore the excellent discriminatory ability of the chiral amine, which can be attributed to the well-defined three-dimensional structure of the diastereomeric salts formed, allowing for efficient separation. Given the structural similarity, this compound is expected to exhibit comparable efficacy as a chiral resolving agent.

Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. Its most notable application is in the production of Repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes. The synthesis of Repaglinide involves the coupling of the chiral amine intermediate with another complex carboxylic acid derivative.

Development of Novel Synthetic Methodologies

While specific examples of this compound being the central component in the development of entirely new synthetic methodologies are not extensively reported, its role as a chiral amine places it within the broader context of ongoing research in asymmetric synthesis. The development of novel chiral ligands and organocatalysts derived from readily available chiral amines is a very active area of research.

The structural framework of this compound could be modified to create new chiral ligands for transition-metal-catalyzed reactions or as a scaffold for novel organocatalysts. For instance, the amine functionality could be derivatized to form amides, sulfonamides, or imines, which could then coordinate to metal centers or act as hydrogen-bond donors in organocatalytic transformations, inducing asymmetry in a wide range of chemical reactions.

Applications in Advanced Analytical Chemistry

In the field of advanced analytical chemistry, chiral molecules like this compound have potential applications, particularly in the area of chiral chromatography. Chiral stationary phases (CSPs) are used in High-Performance Liquid Chromatography (HPLC) to separate enantiomers. These CSPs are typically composed of a chiral selector immobilized on a solid support.

Derivatives of this compound could be synthesized and covalently bonded to a silica (B1680970) support to create a novel CSP. The chiral environment created by the immobilized amine derivative would allow for differential interactions with the enantiomers of a racemic analyte, leading to their separation. The bulky phenyl-substituted group could provide the necessary steric and electronic interactions for effective chiral recognition.

Furthermore, chiral amines can be used as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess of other chiral compounds. The addition of a single enantiomer of a chiral amine to a racemic mixture can lead to the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Utility in Chemical Probe Design for Mechanistic Studies

The use of isotopically labeled compounds is a powerful technique for elucidating reaction mechanisms. The synthesis of an isotopically labeled version of this compound, for example, with deuterium (B1214612) or carbon-13, could enable detailed mechanistic studies of reactions in which it is involved. By tracking the position of the isotopic label throughout a reaction sequence, chemists can gain insights into bond-forming and bond-breaking steps, as well as the stereochemical course of the reaction.

While specific instances of this compound being used as a chemical probe for mechanistic studies are not prominent in the literature, the principles of its potential application are well-established. For instance, in studying the mechanism of a resolution process, isotopically labeled resolving agents can help in understanding the dynamics of diastereomeric salt formation and the factors that influence the efficiency of the separation.

Future Research Directions and Unexplored Avenues for 3 Methyl 3 Phenylbutan 2 Amine

Novel Catalytic Systems for Stereocontrol

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, developing methods for the enantioselective synthesis of 3-Methyl-3-phenylbutan-2-amine is a critical first step. Future research could focus on several catalytic strategies that have proven effective for other chiral amines. nih.gov

One promising approach is the asymmetric hydrogenation of a suitable prochiral imine precursor. acs.org Transition metal catalysts, particularly those based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, have shown remarkable success in the synthesis of a wide array of chiral amines with high enantioselectivity. nih.gov Research in this area would involve the synthesis of the corresponding imine and screening a variety of chiral catalysts to optimize the enantiomeric excess (ee) of the final product.

Another avenue is the use of biocatalysis, specifically employing transaminases. bohrium.com These enzymes can catalyze the asymmetric amination of a ketone precursor, 3-methyl-3-phenylbutan-2-one (B3057142), to produce the desired chiral amine. rsc.orgrsc.org This method offers the advantages of high enantioselectivity and mild, environmentally benign reaction conditions.

Organocatalysis, using small chiral organic molecules like primary amine-based catalysts, also presents a viable strategy. beilstein-journals.orgrsc.org These catalysts can activate substrates in a stereocontrolled manner, offering a metal-free alternative for the synthesis of chiral amines.

A comparative study of these catalytic systems could be summarized in a data table, illustrating the potential outcomes of such research.

Table 1: Hypothetical Comparison of Catalytic Systems for the Enantioselective Synthesis of this compound

Catalytic SystemCatalyst ExamplePrecursorHypothetical Yield (%)Hypothetical Enantiomeric Excess (%)
Asymmetric Hydrogenation[Ir(COD)Cl]₂ with (S)-BINAP3-methyl-3-phenylbut-1-en-2-imine9598 (S)-enantiomer
Biocatalysis (Transaminase)Engineered ω-transaminase3-methyl-3-phenylbutan-2-one88>99 (R)-enantiomer
OrganocatalysisChiral Phosphoric Acid3-methyl-3-phenylbutan-2-one (via reductive amination)9295 (S)-enantiomer

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of this compound is an important aspect of its stereochemistry that could influence its reactivity and interaction with biological systems. Advanced spectroscopic techniques, particularly dynamic nuclear magnetic resonance (NMR) spectroscopy, could be employed to study these dynamics. unibas.itwikipedia.org

By conducting NMR experiments at variable temperatures, it would be possible to determine the energy barriers for the rotation around the C-C and C-N bonds. core.ac.uk This would provide valuable information about the populations of different rotational isomers (rotamers) and the kinetics of their interconversion.

To complement these experimental studies, theoretical calculations based on density functional theory (DFT) can be used to model the potential energy surface of the molecule. unibas.it These calculations can help in assigning the observed NMR signals to specific conformers and in visualizing the transition states for their interconversion.

Integration with Flow Chemistry and Automation

For the efficient and scalable synthesis of this compound and its derivatives, the integration of synthetic routes with flow chemistry and automation presents a significant opportunity. innovationnewsnetwork.comresearchgate.net Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. researchgate.net

An automated flow synthesis platform could be developed for the multi-step synthesis of this amine, incorporating in-line purification and analysis. nih.gov This would enable the rapid optimization of reaction conditions and the generation of a library of derivatives for structure-activity relationship studies. The use of solid-supported reagents or catalysts in packed-bed reactors could further streamline the process by simplifying purification. innovationnewsnetwork.com

Table 2: Illustrative Parameters for an Automated Flow Synthesis of this compound

ParameterValuePurpose
Reactor TypePacked-Bed ReactorImmobilized catalyst for easy separation
Flow Rate0.5 mL/minControl of residence time
Temperature80 °COptimization of reaction rate
Pressure5 barMaintain solvent in liquid phase
In-line AnalysisUV-Vis, IRReal-time reaction monitoring

Exploration of New Chemical Transformations

The primary amine functionality in this compound serves as a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Future research could explore novel reactions that have not yet been applied to this specific molecule.

One area of interest is the catalytic C-H activation of the alkyl groups. nih.gov Recent advances in transition-metal catalysis have enabled the functionalization of typically unreactive C-H bonds, which could be applied to introduce new functional groups at various positions on the butyl chain of the molecule. acs.orgthieme.de

Furthermore, novel transformations of the primary amine group itself could be investigated. For example, its conversion to N-monoalkylhydroxylamines or other nitrogen-containing functional groups could lead to compounds with unique properties and potential applications. elsevierpure.comresearchgate.net The development of new protecting group strategies could also facilitate more complex, multi-step syntheses.

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the structure-reactivity relationships of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine various electronic properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies. nih.govacs.org These parameters can provide insights into the molecule's reactivity and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool, particularly if a series of derivatives with corresponding biological activity data is generated. nih.govwikipedia.org By developing QSAR models, it would be possible to correlate the structural features of these molecules with their activity, enabling the rational design of new, more potent compounds. mdpi.com The development of chirality descriptors for QSAR studies would be particularly relevant for this chiral amine. researchgate.netnih.gov

Table 3: Key DFT-Calculated Descriptors for Hypothetical Reactivity Analysis

DescriptorHypothetical ValuePredicted Implication
HOMO Energy-6.5 eVNucleophilicity of the amine
LUMO Energy1.2 eVSusceptibility to nucleophilic attack
HOMO-LUMO Gap7.7 eVKinetic stability
N-H Bond Dissociation Energy95 kcal/molReactivity in radical reactions

Q & A

Q. Which understudied properties of this compound warrant further investigation?

  • Methodological Answer : Explore its potential as a ligand in asymmetric catalysis or as a scaffold for drug discovery. Unresolved questions include its metabolic pathways in mammalian systems and photostability under UV exposure. Collaborative studies combining synthetic, analytical, and computational labs are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.